molecular formula C9H18N2O B3323549 trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine CAS No. 1638771-28-4

trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine

Cat. No. B3323549
CAS RN: 1638771-28-4
M. Wt: 170.25 g/mol
InChI Key: VZBSAVYBLCLTAS-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine, also known as ADM, is a chemical compound that belongs to the class of morpholine derivatives. ADM has been extensively studied for its potential use in pharmaceuticals due to its unique chemical structure and properties.

Scientific Research Applications

Trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine has been extensively studied for its potential use in pharmaceuticals due to its unique chemical structure and properties. This compound has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters. This compound has been shown to enhance the activity of GABA, an inhibitory neurotransmitter, which leads to a reduction in neuronal excitability. This compound has also been shown to inhibit the activity of glutamate, an excitatory neurotransmitter, which can lead to neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have analgesic effects by reducing pain sensitivity. This compound has been shown to have anticonvulsant effects by reducing the excitability of neurons. This compound has also been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

Trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized in large quantities. This compound has also been extensively studied, and its properties and effects are well understood. However, this compound also has some limitations for lab experiments. This compound is a relatively new compound, and its long-term effects and safety profile are not fully understood. This compound is also a complex compound that may interact with other compounds in unpredictable ways.

Future Directions

There are several future directions for research on trans-4-(Azetidin-3-yl)-2,2-dimethylmorpholine. One potential direction is to study the use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study the use of this compound in the treatment of epilepsy and other neurological disorders. Further research is also needed to fully understand the mechanism of action of this compound and its long-term effects and safety profile.
Conclusion
In conclusion, this compound is a unique chemical compound that has potential applications in pharmaceuticals. This compound has been extensively studied for its anticonvulsant, antinociceptive, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Further research is needed to fully understand the properties and effects of this compound and its potential applications in medicine.

properties

IUPAC Name

(2R,6R)-4-(azetidin-3-yl)-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7-5-11(6-8(2)12-7)9-3-10-4-9/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBSAVYBLCLTAS-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H](O1)C)C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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